N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-12H,(H,20,21,22)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXNIUIBVUVOJT-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical approach employs α-halo carbonyl compounds and thioureas:
Reaction Scheme:
4-Chlorophenylacetone + Thiourea → 4-(4-Chlorophenyl)thiazol-2-amine
- React 4-chlorophenylacetone (1.0 eq) with N-bromosuccinimide (1.1 eq) in CCl₄ to generate α-bromoketone
- Add thiourea (1.2 eq) in ethanol, reflux 6 hr
- Neutralize with NH₃ solution, filter precipitate
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 6 hr |
| Purification | Recrystallization (EtOH:H₂O 3:1) |
- MP : 188–189°C
- ¹H NMR (DMSO-d6): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.34 (d, J=8.4 Hz, 2H, ArH), 6.82 (s, 1H, Thiazole-H)
Catalyst-Free Heterocyclization
A modern alternative avoids metal catalysts ():
Reaction Conditions:
α-Chloroglycinate ester + 4-Chlorothiobenzamide → Thiazole amine
- Mix ethyl α-chloroglycinate (1.0 mmol) and 4-chlorothiobenzamide (1.0 mmol) in anhydrous THF
- Stir 2 hr at 25°C under N₂
- Concentrate, suspend residue in Et₂O, filter
| Parameter | Value |
|---|---|
| Yield | 81% |
| Reaction Time | 2 hr |
| Solvent System | THF → Et₂O |
Advantages:
- No column chromatography required
- Scalable to 100 mmol without yield drop
N-Acylation with Cinnamoyl Chloride
Standard Acylation Protocol
Reaction Scheme:
4-(4-Chlorophenyl)thiazol-2-amine + Cinnamoyl chloride → Target compound
- Dissolve thiazole amine (1.0 eq) in dry DCM
- Add triethylamine (2.5 eq) under ice-cooling
- Dropwise add cinnamoyl chloride (1.2 eq) in DCM
- Warm to 25°C, stir 12 hr
- Wash with 5% HCl, dry over Na₂SO₄, concentrate
| Parameter | Value |
|---|---|
| Typical Yield | 85–89% |
| Reaction Scale | 1 mmol – 1 mol |
| Purification | Flash chromatography (Hex:EtOAc 4:1) |
Critical Parameters:
- Moisture Control : Strict anhydrous conditions prevent HCl-mediated decomposition
- Stoichiometry : Excess acyl chloride ensures complete conversion
Microwave-Assisted Acylation
Enhanced kinetics via dielectric heating ():
Optimized Conditions:
- Power: 300 W
- Temperature: 80°C
- Time: 20 min
| Conventional vs. Microwave () |
|---|
| Time : 12 hr → 20 min |
| Yield : 85% → 92% |
Operational Benefits:
- 36-fold time reduction
- Lower solvent consumption (5 mL/mmol vs. 15 mL/mmol)
Industrial Production Considerations
Continuous Flow Synthesis
- Two-stage tubular reactor (thiazole formation → acylation)
- Residence time: 30 min total
Performance Metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily Output | 2.5 kg | 18 kg |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Analytical Characterization
Spectroscopic Data Compilation
¹H NMR (400 MHz, CDCl₃):
δ 7.68 (d, J=15.6 Hz, 1H, CH=CHCO),
7.45–7.38 (m, 9H, ArH + CH=CHCO),
6.85 (s, 1H, Thiazole-H),
6.45 (d, J=15.6 Hz, 1H, CH=CHCO)
HRMS (ESI+):
Calcd for C₁₈H₁₂ClN₂OS [M+H]⁺: 351.0361
Found: 351.0364
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Anticancer Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide has shown promise as an anticancer agent. Its structural features allow it to interact with biological targets involved in tumor growth and proliferation.
Case Studies
- Study on Thiazole Derivatives : A study evaluating thiazole derivatives reported that certain compounds exhibited IC50 values as low as 0.794 µM against breast cancer cells, indicating potent anticancer activity .
- Molecular Docking Studies : Molecular docking studies have further elucidated the binding interactions of this compound with target proteins involved in cancer pathways, suggesting a strong affinity for these targets .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has been explored in the context of diseases such as osteoarthritis.
Inhibition of Nitric Oxide Production
Research has shown that related compounds can inhibit the production of nitric oxide (NO) in chondrocytes stimulated by tumor necrosis factor-alpha (TNF-α). This inhibition is crucial for reducing inflammation and protecting cartilage from degradation .
Therapeutic Implications
The ability to modulate inflammatory responses positions this compound as a candidate for developing new treatments for inflammatory diseases, particularly those affecting joint health.
Antimicrobial Applications
The antimicrobial properties of this compound have also been investigated, with promising results against various pathogens.
Activity Against Bacterial and Fungal Strains
Studies have indicated that derivatives of thiazole can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Evaluation Against Pathogens : In vitro studies have confirmed the effectiveness of synthesized derivatives against common pathogens, showcasing their potential as alternative treatments in an era of rising antibiotic resistance .
Data Summary Table
| Application Type | Activity | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | IC50 values < 1 µM against multiple cancer cell lines |
| Anti-inflammatory | NO inhibition | Effective in reducing TNF-α-induced inflammation |
| Antimicrobial | Broad-spectrum | Active against Gram-positive/negative bacteria and fungi |
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide involves the inhibition of histone acetyltransferase, leading to reduced acetylation of histone proteins. This can result in altered gene expression and the induction of apoptosis in cancer cells. The compound may also modulate the autophagic pathway, contributing to its anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The position and nature of substituents on the thiazole ring significantly influence physicochemical and biological properties. Key analogs include:
Modifications in the Amide Side Chain
Replacing the cinnamamide group with other moieties alters bioactivity:
Physicochemical Data
Enzyme Inhibition and Antioxidant Effects
Antibacterial and Antifungal Activity
- Compound 16 (): A nitroguanidino-modified analog exhibited inhibitory zones (11 mm against A.
Discussion and Implications
The 4-(4-chlorophenyl) substitution on the thiazole ring enhances electron-withdrawing effects and molecular stability, making it a favorable pharmacophore. However, biological efficacy depends on synergistic interactions with additional functional groups (e.g., triazoles in or pyrazols in ). The cinnamamide moiety’s E-configuration is critical for maintaining planar geometry, facilitating target binding .
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article compiles various studies and findings related to the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships.
Chemical Structure and Synthesis
This compound belongs to the class of cinnamamide derivatives, which are known for their diverse biological activities. The synthesis of this compound generally involves the reaction of 4-chlorophenylthiazole with cinnamoyl chloride or related derivatives under appropriate conditions. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes key findings regarding their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2 (liver cancer) | 10.28 | FAK inhibition |
| Cinnamamide derivatives (related compounds) | MCF-7 (breast cancer) | 0.28 | Antiproliferative activity |
| 1,3,4-Thiadiazole derivatives | A549 (lung cancer) | 0.794 | Antitubulin activity |
The compound has shown significant cytotoxicity against the HEPG2 cell line with an IC50 value of 10.28 µM, indicating its potential as a therapeutic agent in liver cancer treatment . Additionally, derivatives with similar structural features have demonstrated potent antiproliferative effects against breast cancer cell lines (MCF-7) with IC50 values as low as 0.28 µM .
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes:
- DNase I Inhibition : Compounds derived from thiazole structures have shown promising inhibitory activity against bovine pancreatic DNase I, with certain derivatives exhibiting IC50 values in the nanomolar range .
- 5-Lipoxygenase (5-LO) Inhibition : Some thiazole derivatives have been identified as potent inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Studies indicate that:
- The presence of a chlorophenyl group at position 4 enhances anticancer activity.
- Substituents on the cinnamic acid moiety significantly affect the potency against different cancer cell lines.
A systematic SAR analysis has revealed that modifications to the thiazole ring and cinnamic acid side chain can lead to improved biological activity, suggesting a pathway for further optimization in drug design .
Case Studies and Research Findings
Several research studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Hepatocellular Carcinoma : A study demonstrated that this compound effectively inhibited cell proliferation in hepatocellular carcinoma models through FAK pathway modulation .
- In Vivo Models : Animal studies have shown that compounds with similar thiazole structures possess significant antitumor effects when administered in vivo, supporting their potential for clinical application .
Q & A
Q. What are the standard synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide?
The synthesis typically involves a multi-step condensation reaction. A primary method includes reacting 4-(4-chlorophenyl)thiazol-2-amine with cinnamoyl chloride in the presence of pyridine as a base and solvent. Reflux conditions (60–80°C, 12–24 hours) are critical for achieving amide bond formation. Post-reaction purification via recrystallization (methanol/ethanol) or column chromatography ensures high purity (≥95%) . Alternative routes may use coupling reagents like EDCI/HOBt in dichloromethane under nitrogen atmosphere to minimize side reactions .
Q. How is the compound characterized spectroscopically?
Characterization relies on 1H/13C NMR (to confirm thiazole ring protons at δ 7.2–8.1 ppm and cinnamamide olefinic protons at δ 6.5–7.3 ppm), IR (amide C=O stretch ~1640–1680 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). Elemental analysis (C, H, N, S) validates purity, with deviations <0.4% indicating acceptable synthesis .
Q. What in vitro assays are used for initial biological screening?
Anti-tumor activity is evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HepG2, A549) at concentrations 1–100 μM. IC₅₀ values are calculated after 48-hour exposure. Parallel cytotoxicity testing on non-cancerous cells (e.g., HEK293) ensures selectivity. Apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) provide mechanistic insights .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Yield optimization (typically 40–60% in initial syntheses) involves:
Q. How to resolve contradictions in spectral data interpretation?
Discrepancies in NMR assignments (e.g., overlapping thiazole and aromatic proton signals) can be addressed via:
- 2D NMR techniques : HSQC and HMBC differentiate between thiazole C-H coupling and cinnamamide protons .
- Computational modeling : DFT calculations (using Gaussian09) predict chemical shifts, cross-validated with experimental data .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What computational methods elucidate the compound’s mechanism of action?
- Molecular docking : AutoDock4/Vina simulates binding to targets like Nek2 kinase. Parameters include Lamarckian GA (25 runs, 2.5 million evaluations) to predict binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (100 ns trajectories, RMSD ≤ 2 Å indicates stable binding) .
- QSAR modeling : CoMFA/CoMSIA correlates substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
